molecular formula C9H16O4 B6166351 6-methoxy-5,5-dimethyl-6-oxohexanoic acid CAS No. 86178-22-5

6-methoxy-5,5-dimethyl-6-oxohexanoic acid

Cat. No.: B6166351
CAS No.: 86178-22-5
M. Wt: 188.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-5,5-dimethyl-6-oxohexanoic acid, or 6-Methyl-5,5-dimethyl-6-oxohexanoic acid, is a naturally occurring carboxylic acid found in a variety of fruits and vegetables. It is a member of the class of compounds known as α-hydroxy acids, which are widely used in the cosmetic and pharmaceutical industries. 6-Methyl-5,5-dimethyl-6-oxohexanoic acid is a powerful antioxidant that can help protect cells from damage caused by free radicals and other environmental toxins. It also has a wide range of potential applications in scientific research due to its ability to modulate cell signaling pathways and its anti-inflammatory properties.

Scientific Research Applications

6-Methyl-5,5-dimethyl-6-oxohexanoic acid has a wide range of potential applications in scientific research. It has been used to study the effects of oxidative stress on cell signaling pathways, as well as to study the effects of anti-inflammatory agents on cells. It has also been used to study the effects of antioxidants on cell viability and the role of antioxidants in protecting cells from damage caused by free radicals. Additionally, 6-Methyl-5,5-dimethyl-6-oxohexanoic acid has been used to study the effects of dietary fatty acids on cell viability and the role of fatty acids in modulating cell signaling pathways.

Mechanism of Action

6-Methyl-5,5-dimethyl-6-oxohexanoic acid has been shown to act as a potent antioxidant. It has been found to scavenge free radicals and reduce oxidative damage to cells. It also has been shown to modulate cell signaling pathways and inhibit the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
6-Methyl-5,5-dimethyl-6-oxohexanoic acid has a wide range of biochemical and physiological effects. It has been found to reduce oxidative damage to cells and modulate cell signaling pathways. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been found to reduce inflammation and improve immune system function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Methyl-5,5-dimethyl-6-oxohexanoic acid in laboratory experiments is its availability. It can be easily synthesized from 6-methyl-5,5-dimethyl-3-hydroxyhexanoic acid, which is widely available. Additionally, it is relatively stable and has a wide range of potential applications in scientific research.
However, there are also a few limitations to using 6-Methyl-5,5-dimethyl-6-oxohexanoic acid in laboratory experiments. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, its biochemical and physiological effects can vary depending on the concentration and type of cells used in the experiment.

Future Directions

There are a number of potential future directions for research into 6-Methyl-5,5-dimethyl-6-oxohexanoic acid. One possible direction is to study the effects of 6-Methyl-5,5-dimethyl-6-oxohexanoic acid on other types of cells, such as stem cells, cancer cells, and immune cells. Additionally, further research could be conducted into the mechanisms of action of 6-Methyl-5,5-dimethyl-6-oxohexanoic acid, as well as its potential applications in drug development. Finally, further research could be conducted into the effects of 6-Methyl-5,5-dimethyl-6-oxohexanoic acid on metabolism and its potential as a therapeutic agent for metabolic disorders.

Synthesis Methods

6-Methyl-5,5-dimethyl-6-oxohexanoic acid can be synthesized through a variety of methods. One of the most common methods is the esterification of 6-methyl-5,5-dimethyl-3-hydroxyhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields 6-methyl-5,5-dimethyl-6-oxohexanoic acid as the main product. Other methods of synthesis include the hydrolysis of 6-methyl-5,5-dimethyl-3-hydroxyhexanoic acid esters, the oxidation of 6-methyl-5,5-dimethyl-3-hydroxyhexanoic acid, and the reaction of 6-methyl-5,5-dimethyl-3-hydroxyhexanoic acid with an alkyl halide in the presence of a base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methoxy-5,5-dimethyl-6-oxohexanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-methyl-2-pentanone", "methyl magnesium bromide", "methyl iodide", "sodium hydroxide", "methanol", "acetic anhydride", "sodium acetate", "methoxyacetic acid" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to 4-methyl-2-pentanol using methyl magnesium bromide and then oxidation with sodium hydroxide to form 4-methyl-2-pentanone-1,4-diol", "Step 2: Conversion of 4-methyl-2-pentanone-1,4-diol to 6-methoxy-5,5-dimethylhexan-2-one using methyl iodide and sodium hydroxide", "Step 3: Conversion of 6-methoxy-5,5-dimethylhexan-2-one to 6-methoxy-5,5-dimethylhexanoic acid using methoxyacetic acid and acetic anhydride in the presence of sodium acetate" ] }

86178-22-5

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.